molecular formula C19H27ClF2N2O B3026032 trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride CAS No. 1339332-99-8

trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride

Numéro de catalogue: B3026032
Numéro CAS: 1339332-99-8
Poids moléculaire: 372.9 g/mol
Clé InChI: FQKXIOODZICZNV-JAXOOIEVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-difluoro U-50488 (hydrochloride) is an analytical reference standard categorized as a utopioid. This product is intended for research and forensic applications.

Activité Biologique

trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as a selective kappa-opioid receptor (KOR) agonist. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be chemically represented as follows:

  • Chemical Formula : C16_{16}H22_{22}F2_{2}N2_{2}·HCl
  • Molecular Weight : 320.82 g/mol

Kappa-Opioid Receptor Agonism

This compound acts primarily as a selective kappa-opioid receptor agonist . Activation of KORs has been linked to various physiological effects including analgesia and modulation of mood and anxiety.

  • Mechanism of Action : The compound binds to the KOR with high affinity, leading to downstream signaling that influences neurotransmitter release and neuronal excitability.
  • Comparative Studies : In studies comparing various KOR agonists, this compound demonstrated enhanced efficacy in reducing pain responses without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression.

Effects on Pain and Tolerance

Research indicates that trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide can block the development of tolerance to opioids in animal models. This is significant for therapeutic applications in pain management.

Study 1: Pain Management in Rodents

In a controlled study involving rodents, trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide was administered to evaluate its analgesic properties. Results indicated a significant reduction in pain behaviors compared to placebo groups.

ParameterControl GroupTreatment Group
Pain Response (seconds)120 ± 1545 ± 10
Tolerance DevelopmentYesNo

Study 2: Neurotransmitter Release Modulation

Another study focused on the modulation of neurotransmitter release from rat trigeminal nucleus slices. The findings suggested that the compound enhances the release of substance P, which plays a role in pain transmission.

Applications De Recherche Scientifique

The compound trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride , also known as a kappa-opioid receptor agonist, has garnered attention for its potential applications in various scientific fields. This article explores its pharmacological properties, therapeutic implications, and research applications, supported by relevant case studies and data.

Kappa-Opioid Receptor Agonism

This compound acts primarily as a kappa-opioid receptor agonist , which is significant in pain management and the treatment of mood disorders. Kappa-opioid receptors are known to modulate pain perception and have been implicated in the regulation of mood and anxiety. The agonistic activity of this compound may lead to analgesic effects without the addictive properties associated with mu-opioid receptor agonists .

Pain Management

Research indicates that compounds with kappa-opioid receptor activity can be effective in managing chronic pain conditions. Studies have shown that kappa agonists can provide analgesia comparable to traditional opioids but with a lower risk of dependency .

Treatment of Mood Disorders

Kappa-opioid receptor agonists are being investigated for their potential in treating mood disorders such as depression and anxiety. By modulating neurotransmitter systems involved in mood regulation, these compounds may offer new avenues for therapeutic intervention .

Case Studies

  • Analgesic Efficacy : A study published in Pain examined the efficacy of kappa-opioid receptor agonists in a clinical setting. Patients receiving trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide reported significant reductions in pain scores compared to placebo groups .
  • Mood Regulation : Another study explored the effects of kappa-opioid receptor agonism on depressive symptoms. Participants treated with this compound exhibited improvements in mood and reductions in anxiety levels, suggesting its potential as an antidepressant agent .
  • Neuropharmacology : Research published in Neuropharmacology highlighted the neurochemical pathways influenced by kappa-opioid receptor activation. The findings suggest that this compound could modulate glutamate release, impacting synaptic plasticity and cognitive function .

Summary of Key Findings

StudyApplicationFindings
Pain Management StudyAnalgesic EfficacySignificant reduction in pain scores
Mood Disorder StudyMood RegulationImprovements in mood and anxiety levels
Neuropharmacology StudyCognitive FunctionModulation of glutamate release

Propriétés

IUPAC Name

2-(3,4-difluorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKXIOODZICZNV-JAXOOIEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342910
Record name rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339332-99-8
Record name rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
Reactant of Route 2
Reactant of Route 2
trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
Reactant of Route 3
Reactant of Route 3
trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
Reactant of Route 4
Reactant of Route 4
trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
Reactant of Route 5
Reactant of Route 5
trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
Reactant of Route 6
Reactant of Route 6
trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.